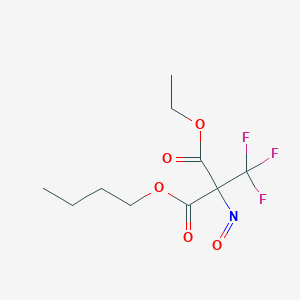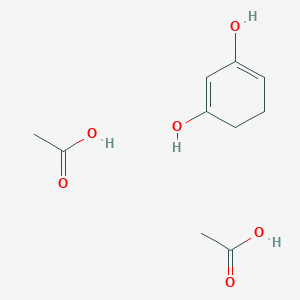
Acetic acid;cyclohexa-1,3-diene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cyclohexa-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclohexa-1,3-diene-1,3-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-1,3-diene-1,3-diol is a diol derivative of cyclohexa-1,3-diene, a colorless, flammable liquid with a distinct odor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene can be synthesized through several methods, including:
Dehydrobromination of 1,2-dibromocyclohexane: This involves the removal of hydrogen bromide from 1,2-dibromocyclohexane using a strong base like sodium hydroxide.
Dehydration of cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol.
Pyrolysis of the diacetate of cyclohexane-1,2-diol: This process involves heating the diacetate of cyclohexane-1,2-diol to high temperatures.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene typically involves the dehydrobromination of 1,2-dibromocyclohexane due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloadditions: This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, forming complex cyclic structures.
Bromination: Bromination of cyclohexa-1,3-diene involves the addition of bromine, resulting in anti 1,2-addition products.
Common Reagents and Conditions
Palladium acetate: Used in oxidation reactions.
Bromine: Used in bromination reactions.
Strong bases: Such as sodium hydroxide, used in dehydrobromination.
Major Products
Benzene: Formed during oxidation reactions.
Cyclohex-2-ene-1,4-diol diacetate: Another product of oxidation.
Wissenschaftliche Forschungsanwendungen
Acetic acid;cyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, which is less stable compared to cyclohexa-1,3-diene.
Cyclohexene: A related compound that undergoes similar reactions but with different products.
Uniqueness
Acetic acid;cyclohexa-1,3-diene-1,3-diol is unique due to its combination of acetic acid and cyclohexa-1,3-diene-1,3-diol, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65883-46-7 |
|---|---|
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
acetic acid;cyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
SBFXEAQYYHDVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


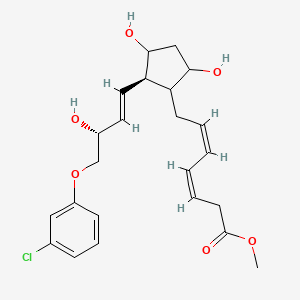
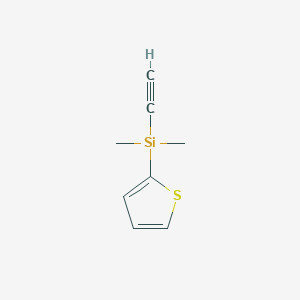
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
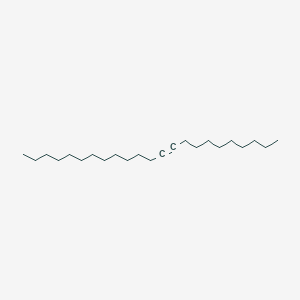
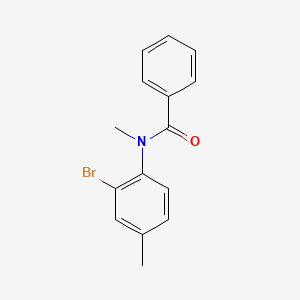
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
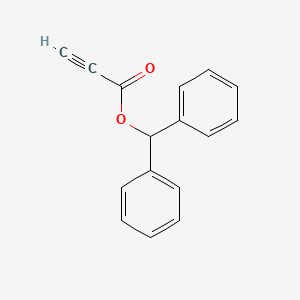
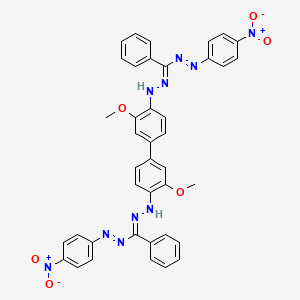
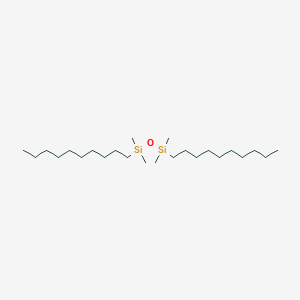

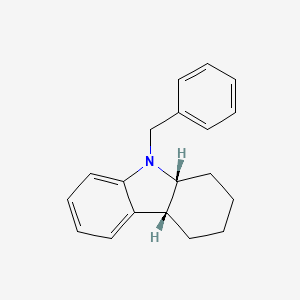
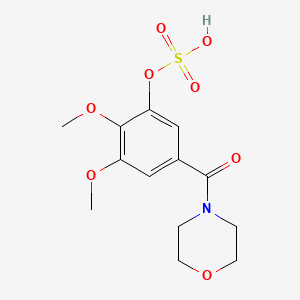
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
